molecular formula C22H28N4O3 B2822240 N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-97-9

N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No. B2822240
CAS RN: 882080-97-9
M. Wt: 396.491
InChI Key: ZRQZRNJBLVSJCK-UHFFFAOYSA-N
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Description

N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, also known as BIPA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BIPA belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Biological Screening and Applications

  • Antibacterial, Antifungal, and Anthelmintic Activity: Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activities. Some of these compounds showed significant biological activities, indicating potential for the development of new therapeutic agents (Khan et al., 2019).
  • Anticancer Activity: Synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors revealed that certain derivatives exhibit significant inhibition rates, suggesting potential for anticancer applications (Yurttaş et al., 2013). Furthermore, novel acetamidothiazole derivatives were synthesized and showed potent antiproliferative activity against cancer cell lines, indicating promising antitumor capabilities (Wu et al., 2017).

Chemical Synthesis and Material Applications

  • Fingerprint Analysis: The use of certain alkylated piperazine derivatives in the study of latent fingerprint analysis demonstrated good stickiness and finger rhythm without dense dust, offering potential applications in forensic science for detecting hidden fingerprints (Khan et al., 2019).
  • Green Synthesis Methods: Research on the regioselective green synthesis of nitroacetaminophen derivatives via electrochemical oxidation presents an environmentally friendly approach to synthesizing nitro derivatives, potentially applicable in pharmaceuticals or materials science (Salahifar et al., 2015).

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-3-17(2)18-4-6-19(7-5-18)23-22(27)16-24-12-14-25(15-13-24)20-8-10-21(11-9-20)26(28)29/h4-11,17H,3,12-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQZRNJBLVSJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

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